![molecular formula C12H19NO2 B13251256 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol is a chemical compound with the molecular formula C12H19NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
- 2-({[4-(furan-2-yl)butan-2-yl]amino}methyl)-4-methoxyphenol
Uniqueness
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-7-11(15-3)5-6-12(10)14/h5-7,9,13-14H,4,8H2,1-3H3 |
InChI Key |
VYGWVEPKLKEOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


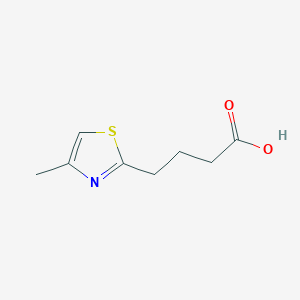
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
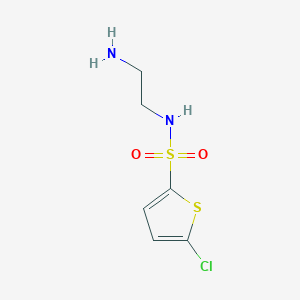
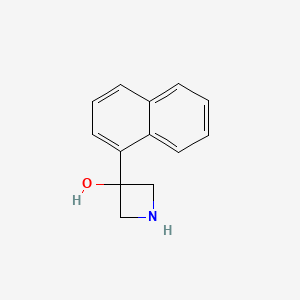
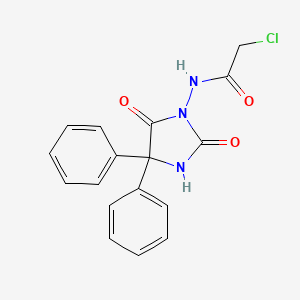



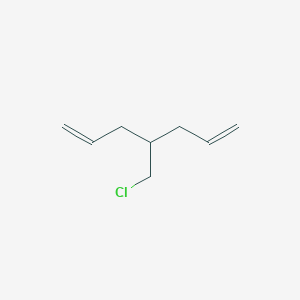
amine](/img/structure/B13251232.png)
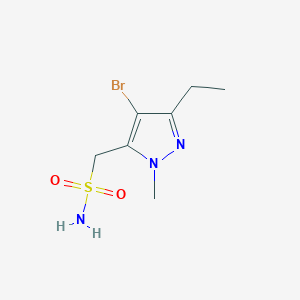
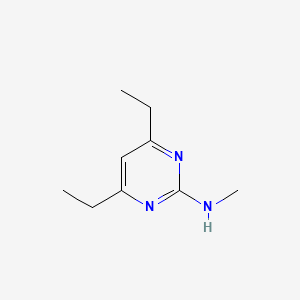
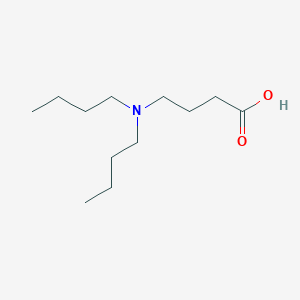
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
